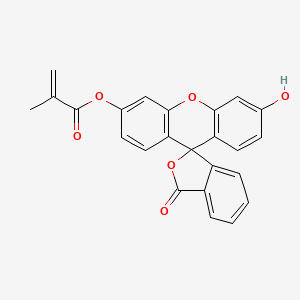

Fluorescein O-methacrylate

Descripción general

Descripción

Fluorescein O-methacrylate is a fluorescent monomer characterized by its pH sensitivity and biocompatibility. It is widely used in various scientific fields due to its unique optical properties, including an excitation spectrum at 490 nm and an emission spectrum at 520 nm . This compound is particularly valued for its ability to form environmentally responsive materials, making it a versatile tool in biological and chemical research .

Métodos De Preparación

Fluorescein O-methacrylate can be synthesized through a one-pot radical polymerization process. This method involves the use of hydrophobic this compound, hydrophilic N-acryloxysuccinimide, and methacrylic acid monomers . The reaction conditions typically include the use of a radical initiator and a controlled environment to ensure the formation of well-defined polymeric nanoparticles . Industrial production methods may involve similar polymerization techniques, optimized for large-scale synthesis.

Análisis De Reacciones Químicas

Fluorescein O-methacrylate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized, ring-opened products when exposed to singlet oxygen.

Substitution: The compound can participate in substitution reactions, particularly involving the methacrylate group.

Polymerization: Radical polymerization is a common reaction, forming polymeric nanoparticles with enhanced fluorescence properties.

Common reagents used in these reactions include radical initiators for polymerization and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions but often include polymeric materials with tailored properties .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Fluorescein O-methacrylate finds applications across multiple domains:

Biological Imaging and Diagnostics

FOM is extensively used in fluorescence microscopy and flow cytometry for real-time visualization of biological processes.

- Application : As a marker incorporated into nanoparticle complexes.

- Outcome : Enhanced tracking of cellular functions and disease progression.

Biosensor Development

FOM has been employed in creating highly sensitive optical biosensors through the development of fluorescein polymeric nanoparticles (FPNPs).

- Application : FPNPs are synthesized using FOM along with hydrophilic and hydrophobic monomers.

- Outcome : Improved sensitivity for detecting biomolecules like bovine serum albumin compared to conventional fluorescent dyes .

Drug Delivery Systems

Research indicates that FOM can be utilized for targeted drug delivery by bio-immobilizing specific biomolecules onto FPNPs.

- Case Study : Successful targeting of drug delivery systems using FOM-modified nanoparticles has been documented, showcasing antibacterial activity .

Development of Fluorescein Polymeric Nanoparticles

A study reported the synthesis of amphiphilic fluorescein polymers that self-assemble into nanoparticles, enhancing fluorescence properties and bio-immobilization capabilities .

Cellular Imaging Applications

FOM incorporated into magnetic nanodiamonds was utilized to visualize cellular uptake in HeLa cells, demonstrating its effectiveness in real-time imaging applications .

Mecanismo De Acción

The mechanism of action of Fluorescein O-methacrylate involves its fluorescent properties. When exposed to light at a specific wavelength (490 nm), it emits light at a different wavelength (520 nm), making it useful as a fluorescent marker . This property is exploited in various applications, including imaging and diagnostic assays. The molecular targets and pathways involved are primarily related to its interaction with light and its incorporation into polymeric structures .

Comparación Con Compuestos Similares

Fluorescein O-methacrylate can be compared with other similar compounds, such as:

Fluorescein O,O′-dimethacrylate: Similar in structure but with two methacrylate groups, offering different polymerization properties.

Fluorescein O-acrylate: Contains an acrylate group instead of a methacrylate group, affecting its reactivity and applications.

Nile blue acrylamide: Another fluorescent monomer with different optical properties and applications.

This compound is unique due to its specific excitation and emission spectra, biocompatibility, and versatility in forming environmentally responsive materials .

Actividad Biológica

Fluorescein O-methacrylate (FMA) is a fluorescent monomer that has garnered attention due to its unique optical properties and biological applications. This compound is characterized by its excitation spectrum at 490 nm and emission spectrum at 520 nm, which makes it suitable for various imaging and diagnostic applications. Its structure, combining fluorescein with a methacrylate group, allows it to participate in polymerization reactions, leading to the formation of materials with tailored properties for specific applications.

FMA can be synthesized through several methods, including radical polymerization. The compound's pH sensitivity and biocompatibility are significant attributes that enhance its utility in biological contexts. The synthesis typically involves the combination of hydrophobic this compound with hydrophilic components like N-acryloxysuccinimide and methacrylic acid, resulting in amphiphilic polymers that can self-assemble into nanoparticles in aqueous environments .

1. Cellular Imaging and Diagnostics

FMA is extensively used as a marker in nanoparticle complexes for cellular imaging. Its fluorescence properties allow for real-time monitoring of biochemical processes and enhanced detection capabilities in biosensors. Studies indicate that FMA improves the sensitivity and limit of detection for various biological targets compared to conventional fluorescent dyes .

2. Nanoparticle Complexes

Research has demonstrated the effectiveness of FMA in forming fluorescein polymeric nanoparticles (FPNPs). These nanoparticles exhibit enhanced fluorescence properties and can be bio-immobilized with specific biomolecules, making them suitable for targeted drug delivery and diagnostics . The ability to control the bio-immobilization properties through the activated N-hydroxysuccinimide ester group allows for versatile applications in biomedical research.

3. pH Sensing

The pH-sensitive nature of FMA makes it an excellent candidate for pH sensing applications. For instance, when incorporated into hydrogel matrices, FMA demonstrates significant pH sensing capabilities in near-neutral solutions, which is crucial for monitoring physiological conditions .

Case Study 1: Fluorescent Polymer Nanoparticles

A study reported the synthesis of FPNPs using FMA along with other monomers. The resulting nanoparticles displayed spherical shapes with narrow size distributions and improved fluorescence properties. The bio-immobilization of bovine serum albumin (BSA) onto these nanoparticles was confirmed through fluorescence microscopy, indicating their potential use in biological assays .

Case Study 2: Antibacterial Activity

Fluorescein derivatives have been shown to exhibit antibacterial properties. For example, fluorescein decyl esters were found to depolarize bacterial membranes effectively, demonstrating their potential as antibacterial agents. This study highlighted the importance of structural modifications in enhancing the biological activity of fluorescein derivatives .

Summary of Findings

| Property | Details |

|---|---|

| Chemical Structure | Combines fluorescein with a methacrylate group |

| Excitation/Emission Spectrum | Excitation at 490 nm; emission at 520 nm |

| Synthesis Method | Radical polymerization involving hydrophobic and hydrophilic components |

| Biological Applications | Cellular imaging, diagnostics, pH sensing, nanoparticle complexes |

| Case Studies | Successful bio-immobilization for targeting drug delivery; antibacterial activity demonstrated |

Propiedades

IUPAC Name |

(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16O6/c1-13(2)22(26)28-15-8-10-19-21(12-15)29-20-11-14(25)7-9-18(20)24(19)17-6-4-3-5-16(17)23(27)30-24/h3-12,25H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMHPNLUYVDEYCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)O)C5=CC=CC=C5C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392298 | |

| Record name | Fluorescein O-methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480439-15-4 | |

| Record name | Fluorescein O-methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluorescein O-methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Fluorescein O-methacrylate exhibits pH-dependent fluorescence. [, ] This property makes it suitable for pH sensing applications. For instance, FMA incorporated into a hydrogel matrix composed of 2-hydroxyethyl methacrylate, 1,6-hexanediol diacrylate, and polyethylene glycol diacrylate demonstrated pH sensing capabilities in near-neutral solutions. []

ANone: FMA's fluorescence allows for direct visualization and tracking in biological systems. [, , , ] This property proves useful for applications like cellular imaging, where its incorporation into magnetic nanodiamonds enabled the visualization of cellular uptake in HeLa cells. []

ANone: FMA readily participates in polymerization reactions, enabling its incorporation into various polymer architectures. [, , , , ] For example, it can be copolymerized with monomers like N-isopropylacrylamide and N-acryloxysuccinimide via Reversible Addition-Fragmentation chain transfer (RAFT) polymerization to create well-defined multifunctional polymers. []

ANone: Research suggests that incorporating FMA into drug delivery systems with targeting ligands shows promise. [, ] Specifically, star polymers containing FMA and GRGDS peptides, targeting integrin receptors overexpressed in certain cells, showed enhanced cellular uptake in MC3T3-E1.4 cells, indicating potential for targeted delivery. []

ANone: FMA's fluorescent properties make it a valuable component in constructing multifunctional nanoparticles for imaging and therapeutic applications. [, , , , , ] For instance, incorporating FMA into poly(2-methacryloyloxyethyl phosphorylcholine) coated iron oxide nanoparticles allowed for both fluorescent labeling and potential in hyperthermia treatment. []

ANone: Yes, incorporating FMA into polymers with stimuli-responsive units allows for the creation of materials with tunable properties. [, ] For example, a star copolymer containing FMA, thermo-responsive poly(N-isopropylacrylamide), and potassium ion-recognizing benzo-18-crown-6-acrylamide exhibited controlled aggregation and fluorescence modulation in response to temperature and potassium ion concentration changes. []

ANone: Characterization techniques for FMA-containing materials often include Nuclear Magnetic Resonance (NMR) spectroscopy, Gel Permeation Chromatography (GPC), UV-Vis spectroscopy, Transmission Electron Microscopy (TEM), and fluorescence spectroscopy. [, , , , , , ] These techniques provide information on the polymer structure, molecular weight, morphology, optical properties, and functionality.

ANone: The combination of FMA's fluorescence and its ability to be incorporated into nanomaterials makes it suitable for biosensing applications. [, ] For example, FMA-based polymeric nanoparticles have demonstrated potential as highly sensitive optical biosensors for detecting bovine serum albumin. []

ANone: Yes, FMA's fluorescence properties are suitable for time-resolved fluorescence spectroscopy, enabling the development of highly sensitive detection methods. [] Specifically, Fluo-nanoMIPs, nanoparticles incorporating FMA, were successfully employed in time-resolved fluorescence spectroscopy for the ultralow detection of serum albumin. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.